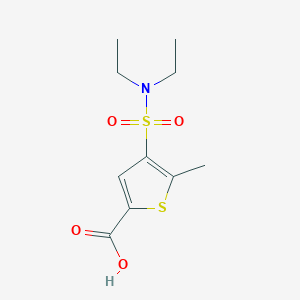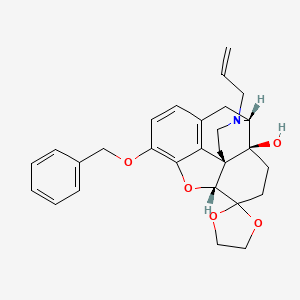
Ticlopidine-d6 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ticlopidine-d6 Hydrochloride is a deuterated form of Ticlopidine Hydrochloride, which is a platelet aggregation inhibitor. This compound is used in scientific research to study the pharmacokinetics and metabolism of Ticlopidine. The deuterium atoms in this compound make it useful in mass spectrometry studies, as they provide a distinct signal that can be easily differentiated from the non-deuterated form.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Ticlopidine-d6 Hydrochloride involves the incorporation of deuterium atoms into the Ticlopidine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of 2-chlorobenzyl chloride with deuterated thiophene, followed by cyclization and subsequent hydrochloride salt formation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as deuterium exchange reactions, purification by crystallization, and quality control using analytical techniques like nuclear magnetic resonance (NMR) and mass spectrometry.
Analyse Chemischer Reaktionen
Types of Reactions
Ticlopidine-d6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxides back to the thioether form.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
The major products formed from these reactions include deuterated sulfoxides, sulfones, and substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Ticlopidine-d6 Hydrochloride is widely used in scientific research, particularly in the fields of:
Biology: Employed in studies to understand the metabolism and pharmacokinetics of Ticlopidine.
Medicine: Investigated for its potential therapeutic effects and safety profile in comparison to non-deuterated Ticlopidine.
Industry: Utilized in the development of new antiplatelet drugs and in quality control processes.
Wirkmechanismus
Ticlopidine-d6 Hydrochloride, like its non-deuterated counterpart, inhibits platelet aggregation by blocking the adenosine diphosphate (ADP) receptor on the surface of platelets . This prevents the activation of the glycoprotein GPIIb/IIIa complex, which is essential for platelet aggregation. The deuterium atoms do not significantly alter the mechanism of action but provide a useful tool for tracking the compound in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Clopidogrel: Another thienopyridine derivative that inhibits platelet aggregation by a similar mechanism.
Prasugrel: A more potent thienopyridine with a faster onset of action.
Ticagrelor: A non-thienopyridine antiplatelet drug that also targets the ADP receptor but has a different chemical structure.
Uniqueness
Ticlopidine-d6 Hydrochloride is unique due to the presence of deuterium atoms, which make it particularly valuable in research applications involving mass spectrometry. This allows for precise tracking and quantification of the compound in complex biological matrices, providing insights into its pharmacokinetics and metabolism that are not easily achievable with non-deuterated forms.
Eigenschaften
Molekularformel |
C14H15Cl2NS |
|---|---|
Molekulargewicht |
306.3 g/mol |
IUPAC-Name |
5-[(2-chloro-3,4,5,6-tetradeuteriophenyl)-dideuteriomethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine;hydrochloride |
InChI |
InChI=1S/C14H14ClNS.ClH/c15-13-4-2-1-3-11(13)9-16-7-5-14-12(10-16)6-8-17-14;/h1-4,6,8H,5,7,9-10H2;1H/i1D,2D,3D,4D,9D2; |
InChI-Schlüssel |
MTKNGOHFNXIVOS-WYYKMVOGSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])N2CCC3=C(C2)C=CS3)Cl)[2H])[2H].Cl |
Kanonische SMILES |
C1CN(CC2=C1SC=C2)CC3=CC=CC=C3Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



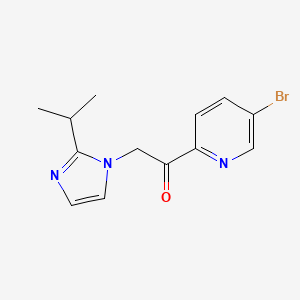
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenoxy]oxane-2-carboxylic acid](/img/structure/B13861748.png)
![Octapotassium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate;heptahydrate](/img/structure/B13861749.png)
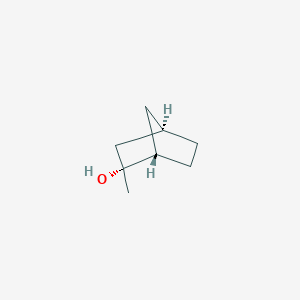
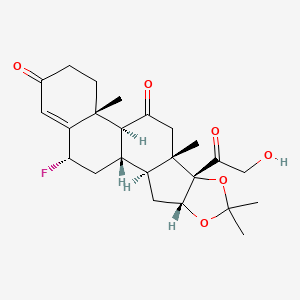

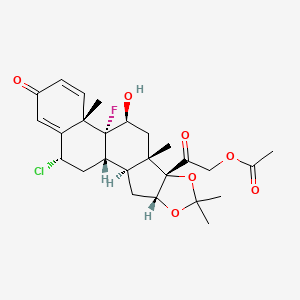
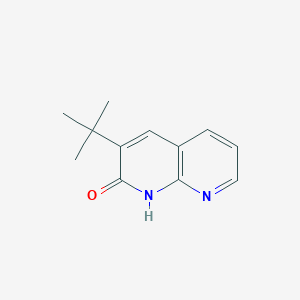
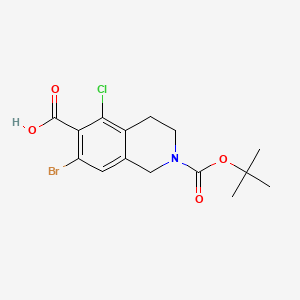
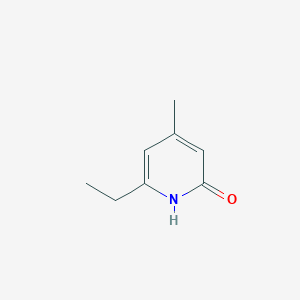
![sodium;7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B13861806.png)
